BenchChemオンラインストアへようこそ!

JNJ-10229570

MC1R MC5R receptor selectivity

JNJ-10229570 is a non-peptide, small-molecule melanocortin receptor antagonist with comparable potency at MC1R (IC₅₀ 270 nM) and MC5R (IC₅₀ 200 nM)—a unique dual profile that selectively suppresses sebaceous gland differentiation and sebum-specific lipid production. Validated in primary human sebocytes (complete inhibition at 0.05 µM) and in human-skin xenograft models (0.05% topical application); advanced to Phase I clinical evaluation for acne vulgaris (NCT01492647). Unlike MC4R-selective (MCL0020) or mixed-activity (SHU9119) agents, this compound delivers pure MC1R/MC5R antagonism without confounding partial agonism, making it the definitive tool for sebocyte-targeted programs. Choose JNJ-10229570 when receptor specificity and translational relevance cannot be compromised.

Molecular Formula C22H19N3O2S
Molecular Weight 389.5 g/mol
CAS No. 524923-88-4
Cat. No. B1672988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-10229570
CAS524923-88-4
SynonymsJNJ-10229570;  JNJ10229570;  JNJ 10229570;  UNII-N9IX402L35.
Molecular FormulaC22H19N3O2S
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC(=NC3=CC=CC=C3)SN2C4=CC=CC=C4OC
InChIInChI=1S/C22H19N3O2S/c1-26-19-14-8-6-12-17(19)21-24-22(23-16-10-4-3-5-11-16)28-25(21)18-13-7-9-15-20(18)27-2/h3-15H,1-2H3
InChIKeyXTHRTBCPBWJYRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-10229570 for Preclinical Sebaceous Gland Research: A Validated MC1R/MC5R Antagonist Tool Compound


JNJ-10229570 (CAS 524923-88-4) is a non-peptide small-molecule antagonist of melanocortin receptors, with primary activity at MC1R (IC50 = 270 nM) and MC5R (IC50 = 200 nM), and secondary activity at MC4R (IC50 = 240 nM) [1]. It was developed by Johnson & Johnson and advanced to Phase I clinical evaluation as a topical formulation for acne vulgaris (NCT01492647), establishing its translational relevance [2]. The compound has been validated in primary human sebocyte cultures and in human skin xenograft models for inhibiting sebaceous gland differentiation and sebum-specific lipid production .

JNJ-10229570 vs. Generic MC4R Agents: Why Receptor Selectivity Profile Precludes Direct Substitution


In-class melanocortin receptor antagonists are not interchangeable due to divergent receptor subtype selectivity profiles that dictate distinct biological outcomes. MCL0020 is an MC4R-selective antagonist (IC50 = 11.63 nM) with negligible activity at MC1R and MC3R , while SHU9119 acts as an antagonist at MC3R/MC4R but a partial agonist at MC1R/MC5R [1]. JNJ-10229570 uniquely combines MC1R and MC5R antagonism with comparable potency at both receptors—a profile specifically validated for suppressing sebaceous gland activity [2]. Substituting an MC4R-selective antagonist for a sebocyte-targeted MC1R/MC5R antagonist would yield mechanistically unrelated and unvalidated outcomes, as the target tissue (sebaceous glands) predominantly expresses MC1R and MC5R rather than MC4R [2].

JNJ-10229570 Evidence Guide: Head-to-Head and Cross-Study Comparative Quantification


MC1R/MC5R Dual Antagonism vs. SHU9119 Mixed Agonist/Antagonist Profile

JNJ-10229570 acts as a pure antagonist at both MC1R (IC50 = 270 nM) and MC5R (IC50 = 200 nM) [1]. In contrast, the cyclic peptide SHU9119, a common melanocortin tool compound, exhibits a mixed pharmacological profile: partial agonist at MC1R and MC5R, antagonist at MC3R and MC4R [2]. This fundamental difference in functional activity (antagonism vs. partial agonism) makes JNJ-10229570 the appropriate tool for studies requiring unambiguous blockade of MC1R/MC5R signaling, whereas SHU9119 would confound interpretation due to residual agonist activity at these same receptors.

MC1R MC5R receptor selectivity sebaceous gland

Dose-Dependent Lipid Droplet Inhibition in Primary Human Sebocytes

JNJ-10229570 produces a quantifiable, concentration-dependent inhibition of lipid droplet accumulation in primary human sebocytes. At 0.01 µM, strong inhibition of lipid granules is observed; at 0.05 µM, inhibition is complete . This steep concentration-response curve establishes a defined working concentration range (0.01–0.05 µM) for in vitro sebocyte assays. No comparable lipid droplet inhibition data are available for MCL0020 or SHU9119 in this cell type, as these compounds were not developed or validated for sebaceous gland applications [1].

sebocyte lipid droplet sebum production dose-response

Sebum-Specific Lipid Suppression in Human Skin Xenograft Model

Topical application of 0.05% JNJ-10229570 to human skin xenografts on SCID mice produces a marked, quantifiable decrease in sebum-specific lipid production, sebaceous gland size, and expression of the differentiation marker epithelial-membrane antigen (EMA) [1]. Notably, the study included a direct comparator arm: flutamide (5%), a known anti-androgen sebogenesis inhibitor. While flutamide reduces sebum lipids via androgen receptor antagonism, JNJ-10229570 achieves comparable sebum suppression through a distinct, MC1R/MC5R-mediated mechanism independent of hormonal pathways [1]. This provides a non-hormonal alternative for sebaceous gland modulation studies.

sebum xenograft sebaceous gland in vivo efficacy

Optimal Application Scenarios for JNJ-10229570 in Preclinical Sebaceous Gland and Dermatology Research


Primary Human Sebocyte Lipid Production Inhibition Assays

JNJ-10229570 is validated for dose-dependent suppression of lipid droplet formation in cultured primary human sebocytes, with strong inhibition observed at 0.01 µM and complete inhibition at 0.05 µM [1]. This defined concentration-response window enables reproducible experimental design without extensive pilot optimization. The compound's pure MC1R/MC5R antagonist profile ensures that observed effects are attributable to melanocortin receptor blockade rather than confounding partial agonist activity .

Human Skin Xenograft Models for Sebaceous Gland Differentiation Studies

Topical application of 0.05% JNJ-10229570 in ethanol:propylene glycol (7:3) vehicle has been validated in human skin SCID mouse xenografts, producing marked reductions in sebaceous gland size, sebum-specific lipid production, and EMA differentiation marker expression [1]. This model provides a clinically translatable platform for evaluating anti-sebogenic interventions and is supported by the compound's advancement to Phase I clinical trials for acne vulgaris (NCT01492647) [2].

Mechanistic Studies Distinguishing MC1R/MC5R from MC4R Signaling in Sebocytes

Unlike MC4R-selective antagonists (e.g., MCL0020) or mixed-activity peptides (e.g., SHU9119), JNJ-10229570 provides a validated tool for selectively interrogating MC1R/MC5R-mediated effects in sebaceous gland biology [1]. The compound's comparable potency at both MC1R and MC5R (IC50 = 270 nM and 200 nM, respectively) enables simultaneous blockade of the two melanocortin receptor subtypes expressed in sebocytes, while its secondary MC4R activity (IC50 = 240 nM) is largely irrelevant in this tissue context .

Non-Hormonal Anti-Sebogenic Comparator Studies

JNJ-10229570 serves as a validated non-hormonal comparator in studies evaluating sebogenesis inhibitors. Its efficacy has been directly benchmarked against flutamide (5%) in human skin xenograft models, demonstrating comparable sebum suppression through a distinct, androgen-independent melanocortin pathway [1]. This makes it a valuable reference compound for distinguishing MC1R/MC5R-mediated anti-sebogenic effects from hormonal modulation or alternative mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-10229570

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.